molecular formula C10H14Cl3NO B5416868 2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5416868
M. Wt: 270.6 g/mol
InChI Key: GCUCRHIUGKYNOO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is known for its use in agricultural applications, particularly as a herbicide to control broadleaf weeds. The compound is characterized by its ability to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCRHIUGKYNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to produce 2-(2,4-dichlorophenoxy)-N-ethylethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking natural plant hormones called auxins. It is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled cell division and growth. This leads to the disruption of normal plant growth processes, causing the plant to die. The molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.

    Mecoprop (MCPP): A phenoxy herbicide used for similar applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific chemical structure, which allows it to be more effective in certain applications compared to its analogs. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a preferred choice in various formulations .

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